molecular formula C8H11N3O2 B13615913 Methyl 2-amino-3-(pyrimidin-2-yl)propanoate

Methyl 2-amino-3-(pyrimidin-2-yl)propanoate

Cat. No.: B13615913
M. Wt: 181.19 g/mol
InChI Key: MWOISDOEPIPQEJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(pyrimidin-2-yl)propanoate is a heterocyclic ester derivative featuring a pyrimidine ring linked to an amino acid backbone. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, imparts distinct electronic properties that influence reactivity, solubility, and biological interactions. This compound is synthesized via multi-step protocols, often involving condensation reactions between pyrimidine-containing precursors and esterified amino acid intermediates. For example, analogous compounds like methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate are prepared by reacting cyano-ethoxycarbonyl ethenyl derivatives with amines under mild acidic conditions . Such methods highlight the versatility of pyrimidine-based esters in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-amino-3-pyrimidin-2-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6(9)5-7-10-3-2-4-11-7/h2-4,6H,5,9H2,1H3

InChI Key

MWOISDOEPIPQEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=NC=CC=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(pyrimidin-2-yl)propanoate typically involves the reaction of pyrimidine derivatives with amino acid esters. One common method involves the condensation of 2-aminopyrimidine with methyl acrylate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(pyrimidin-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.

    Substitution: Alkyl halides, acyl chlorides; reaction temperature25-80°C.

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2-Cyano-2-Ethoxycarbonylethenyl)amino-3-Diethylaminopropenamide

  • Structure: Replaces the pyrimidine ring with a pyridine moiety and incorporates diethylamino and cyano-ethoxycarbonyl ethenyl groups.
  • Synthesis: Prepared in two steps from ethyl 2-cyano-3-ethoxypropenoate, followed by condensation with amines. This method contrasts with the pyrimidine derivative, which may require more specialized heterocyclic precursors .
  • Applications: Used to synthesize N-protected pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, highlighting its role in generating fused heterocycles.

(S)-Ethyl 2-Amino-3-(4-(2-Amino-6-((R)-1-(4-Chloro-2-(3-Methyl-1H-Pyrazol-1-yl)Phenyl)-2,2,2-Trifluoroethoxy)Pyrimidin-4-yl)Phenyl)Propanoate

  • Structure : A structurally complex derivative with a pyrimidinyl group, trifluoroethoxy substituents, and a chiral center.
  • Stability: In tablet formulations, this compound demonstrates remarkable stability, with <0.5% degradation to the corresponding carboxylic acid under accelerated storage conditions (40°C, 75% relative humidity for 3–6 months). This contrasts with simpler esters like Methyl 2-amino-3-(pyrimidin-2-yl)propanoate, which may lack such rigorous stability data .
  • Pharmaceutical Relevance: Used in telotristat ethyl formulations for treating carcinoid syndrome, underscoring the importance of ester stability in drug development .

Methyl 3-(2-Amino-5-Fluoropyridin-3-yl)Propanoate

  • Structure : Substitutes pyrimidine with a fluorinated pyridine ring, altering electronic and steric properties.
  • However, the single nitrogen in pyridine reduces hydrogen-bonding capacity, which may limit its utility in enzyme-targeted therapies .

(S)-Methyl 2-Amino-3-(4-Nitrophenyl)Propanoate

  • Structure : Features a nitro group on the phenyl ring instead of a pyrimidine heterocycle.
  • Synthetic Pathway: Prepared via etherification of nitro precursors with methanol and thionyl chloride. The nitro group facilitates reduction to amino derivatives, a route less applicable to pyrimidine-containing analogs .
  • Reactivity : The electron-withdrawing nitro group increases electrophilicity, making this compound more reactive in nucleophilic substitutions compared to pyrimidine-based esters .

Methyl 3-(4-Chlorophenyl)-3-(Methoxyimino)Propanoate

  • Structure: Incorporates a chlorophenyl group and methoxyimino substituent.
  • Physical Properties: Exhibits distinct spectral characteristics (e.g., HRMS [M+H]+: 233.0927) and solubility profiles due to the chloro and imino groups. Such data are critical for differentiating it from pyrimidine analogs in analytical workflows .

Comparative Data Table

Compound Name Heterocycle/Substituent Key Properties/Applications Stability/Reactivity Insights
This compound Pyrimidine Hydrogen-bonding capacity, synthetic versatility Limited stability data available
Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-diethylaminopropenamide Pyridine Fused heterocycle synthesis Requires mild acidic conditions
(S)-Ethyl 2-amino-3-(4-(2-amino-6-...)propanoate Pyrimidine (complex substituents) High stability in tablets (<0.5% degradation) Optimized for pharmaceutical use
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Fluoropyridine Enhanced metabolic resistance Reduced hydrogen-bonding capacity
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Nitrophenyl Electrophilic reactivity Easily reduced to amino derivatives

Key Research Findings

  • Synthetic Flexibility: Pyrimidine-based esters (e.g., this compound) are synthesized via modular routes, enabling diverse functionalization .
  • Stability vs. Reactivity : Complex pyrimidine esters like telotristat ethyl exhibit superior formulation stability compared to simpler analogs, emphasizing the role of substituents in drug design .
  • Electronic Effects : Pyridine derivatives (e.g., fluoropyridines) prioritize metabolic stability, while nitro-substituted phenyl esters favor reactivity in downstream transformations .

Biological Activity

Methyl 2-amino-3-(pyrimidin-2-yl)propanoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring, which is known for its role in various biological processes. The compound's molecular formula is C9H12N2O2C_9H_{12}N_2O_2, and it possesses both amino and ester functional groups, enhancing its reactivity and interaction potential with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in nucleotide synthesis, which is crucial for viral replication and cancer cell proliferation.
  • Receptor Modulation: It can bind to various receptors, potentially altering their activity and influencing cellular signaling pathways, such as apoptosis and cell cycle regulation.

Biological Activities

This compound exhibits several notable biological activities:

  • Antiviral Activity: Research indicates that this compound can inhibit viral replication by targeting specific enzymes necessary for viral nucleic acid synthesis.
  • Anticancer Properties: It has shown promise in inducing apoptosis in cancer cells, making it a candidate for further pharmacological studies.
  • Enzyme Interaction Studies: The compound is utilized in biochemical assays to study enzyme mechanisms and interactions, providing insights into its potential therapeutic applications.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antiviral Efficacy: A study demonstrated that the compound effectively inhibited the replication of certain viruses in vitro by interfering with their nucleic acid synthesis pathways. This suggests its potential as an antiviral agent.
  • Cancer Cell Studies: In another investigation, this compound was found to induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Differences
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoatePyridine derivativeEnhanced biological activity due to fluorine substitution
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoatePhenyl derivativeDifferent steric properties affecting enzyme interactions

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